1,1,1,2,2-Pentafluorohexane

Description

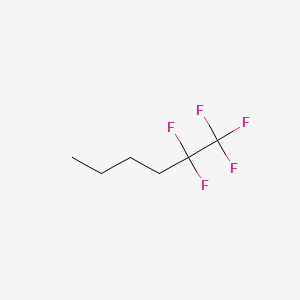

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2-pentafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F5/c1-2-3-4-5(7,8)6(9,10)11/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTUKCQAIFPUQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)2(CH2)4H, C6H9F5 | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40240524 | |

| Record name | 1,1,1,2,2-Pentafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94099-50-0 | |

| Record name | 1,1,1,2,2-Pentafluorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094099500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,2-Pentafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Electronic Distribution:

Inductive Effect: Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I). This pulls electron density along the sigma bonds of the carbon backbone, making the C1 and C2 atoms highly electron-deficient. This effect diminishes with distance but remains significant even at C3.

Molecular Conformation:

Steric Effects: The pentafluoroethyl group is sterically bulky. This bulkiness forces the rest of the hexane (B92381) chain to adopt conformations that minimize steric strain. As confirmed by ab initio calculations, extended anti-periplanar arrangements around the C2-C3 and C3-C4 bonds are strongly favored. researchgate.net

Chain Rigidity: The combination of steric hindrance and electrostatic repulsion can lead to a more rigid backbone conformation compared to the highly flexible chain of n-hexane. researchgate.net While rotation around C-C bonds still occurs, the energy barriers for certain rotations are significantly higher.

Information regarding 1,1,1,2,2-Pentafluorohexane Not Found in Current Searches

Comprehensive searches for scientific data on the environmental fate and transport of the specific chemical compound This compound have not yielded specific results. The performed searches, targeting various aspects of its environmental behavior as outlined, did not locate dedicated studies on this particular molecule.

The search results consistently provided information on related but structurally different compounds, most notably 1,1,1,2,2-Pentafluoroethane (also known as HFC-125) oecd.orgepa.govhaz-map.comnih.govarkema.com, as well as other hydrofluorocarbons (HFCs) and per- and polyfluoroalkyl substances (PFAS) researchgate.netservice.gov.uknih.govnih.gov. While these substances share some chemical similarities, their environmental properties, such as atmospheric lifetimes, degradation pathways, and partitioning behaviors, are specific to their unique molecular structures.

Due to the strict requirement to focus solely on This compound , and the absence of specific data for this compound in the conducted searches, it is not possible to generate the requested article with scientifically accurate and specific information for each outlined section. Providing data from related compounds would not adhere to the instructions and could be misleading, as the environmental fate of fluorinated compounds can vary significantly with changes in the carbon chain length and the degree of fluorination.

Therefore, the following sections of the requested article cannot be completed at this time due to a lack of available, specific research data for this compound:

Chemical Reactivity and Transformation Studies of 1,1,1,2,2 Pentafluorohexane

Mechanisms of Carbon-Fluorine Bond Activation

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a considerable challenge. chem8.org The high electronegativity of fluorine and the resulting polarity of the C-F bond contribute to its strength and low reactivity. However, various strategies have been developed to cleave this robust bond, which can be categorized into nucleophilic substitution, radical reactions, and transition metal-catalyzed transformations.

Nucleophilic substitution is a fundamental reaction in organic chemistry where a nucleophile replaces a leaving group. organic-chemistry.org In the case of 1,1,1,2,2-Pentafluorohexane, the fluoride (B91410) ion is a poor leaving group due to its high basicity and the strength of the C-F bond. chemguide.co.uk Consequently, direct nucleophilic substitution of a fluorine atom in this compound is generally difficult to achieve under standard SN1 or SN2 conditions. organic-chemistry.orgnih.gov

The SN2 mechanism, which involves a backside attack by the nucleophile, is sterically hindered by the presence of multiple fluorine atoms on the same and adjacent carbons. chemguide.co.uk The SN1 pathway is also disfavored due to the instability of the resulting α-fluoro carbocation. organic-chemistry.org However, under specific conditions, such as with highly reactive nucleophiles or in the presence of Lewis acids that can coordinate to the fluorine atom and facilitate its departure, nucleophilic substitution might be induced. For polyfluorinated aromatic compounds, nucleophilic aromatic substitution (SNAr) is a more common pathway, but this is not directly applicable to saturated fluoroalkanes like this compound. nih.gov

Free radical reactions can provide an alternative pathway for C-F bond functionalization. nih.gov These reactions are typically initiated by homolytic cleavage of a bond to generate a radical species. In the context of fluorinated compounds, radical reactions can be more effective than ionic reactions for breaking the C-F bond. researchgate.net The generation of a radical at a carbon bearing fluorine atoms can lead to subsequent reactions.

The selectivity of radical reactions is influenced by the stability of the radical intermediates. masterorganicchemistry.com In this compound, radical abstraction of a hydrogen atom from the butyl chain would be more favorable than the cleavage of a C-F bond. However, under specific photolytic or radiolytic conditions, or with highly energetic reagents, C-F bond homolysis could occur. The resulting pentafluoroethyl radical could then participate in various radical processes. The regioselectivity of such reactions would be governed by the relative stability of the possible radical intermediates and the nature of the radical initiator. researchgate.net

Transition metal catalysis has emerged as a powerful tool for the activation of inert chemical bonds, including C-F bonds. mdpi.com Various transition metals, such as nickel, palladium, rhodium, and iridium, have been shown to mediate C-F bond cleavage. york.ac.ukmdpi.comescholarship.org The general mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center. mdpi.com

For this compound, a transition metal complex could potentially insert into one of the C-F bonds of the pentafluoroethyl group. This process would be influenced by the ligands on the metal and the reaction conditions. Following oxidative addition, the resulting organometallic intermediate can undergo various transformations, such as reductive elimination, to form new C-C, C-H, or C-heteroatom bonds. While much of the research in this area has focused on fluoroaromatics, the principles can be extended to fluoroalkanes. mdpi.com Nickel complexes, in particular, have shown promise for the activation of strong C-F bonds. york.ac.uk

Table 1: Comparison of C-F Bond Activation Mechanisms

| Activation Mechanism | Key Features | Applicability to this compound |

| Nucleophilic Substitution | Requires a good leaving group and a strong nucleophile. | Challenging due to the poor leaving group ability of fluoride and steric hindrance. |

| Radical Reactions | Involves radical intermediates; can be non-selective. | Possible under specific energetic conditions, but may lack selectivity. |

| Transition Metal-Catalysis | Utilizes metal complexes to mediate bond cleavage. | A promising approach, particularly with nickel or palladium catalysts. |

Reactions with Hydrocarbon-Based Reagents

The hydrocarbon portion of this compound is more susceptible to conventional organic transformations than the highly fluorinated head. This allows for selective functionalization of the molecule at the non-fluorinated centers.

Alkylation and acylation reactions, such as Friedel-Crafts reactions, are typically associated with aromatic compounds. libretexts.orgyoutube.com However, the principles of generating electrophilic carbon species that can be attacked by nucleophiles are broadly applicable. For a derivative of this compound that contains a nucleophilic site on the butyl chain, such as an alcohol or an amine, alkylation and acylation would be feasible.

For instance, if this compound were to be functionalized to introduce a terminal aromatic ring on the butyl chain, this ring could undergo Friedel-Crafts alkylation or acylation. rsc.orgmasterorganicchemistry.com The electron-withdrawing nature of the pentafluoroethyl group would likely have a deactivating effect on the aromatic ring, influencing the regioselectivity and reaction rate of such electrophilic aromatic substitutions.

The non-fluorinated butyl chain of this compound allows for a variety of functional group interconversions. A prime example can be seen in the reactivity of a closely related derivative, 5,5,6,6,6-Pentafluorohexan-1-ol. In this molecule, the terminal hydroxyl group can be readily activated and converted into other functional groups.

For example, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. More relevant to functional group interconversion for subsequent reactions, the hydroxyl group can be activated for esterification. This can be achieved by converting the alcohol into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a carboxylate nucleophile to form an ester. ub.edu This demonstrates that the reactivity of the non-fluorinated portion of the molecule is largely predictable based on standard organic chemistry principles, with the fluorinated tail primarily acting as a sterically bulky and electron-withdrawing substituent.

Table 2: Potential Reactions at the Non-Fluorinated Chain of this compound Derivatives

| Reaction Type | Reagents and Conditions | Product |

| Oxidation (of 5,5,6,6,6-Pentafluorohexan-1-ol) | PCC, CH2Cl2 | 5,5,6,6,6-Pentafluorohexanal |

| Tosylation (of 5,5,6,6,6-Pentafluorohexan-1-ol) | TsCl, pyridine | 5,5,6,6,6-Pentafluorohexyl tosylate |

| Esterification (via tosylate) | RCOO-Na+ | 5,5,6,6,6-Pentafluorohexyl ester |

Thermochemical Stability and Decomposition Pathways

No studies detailing the thermochemical stability of this compound were found. Information regarding its behavior under thermal stress, potential decomposition products, and the energetics of its breakdown is not present in the reviewed literature.

Photochemical Reactivity and Degradation

There is no available information on the photochemical reactivity of this compound. This includes its absorption of ultraviolet or visible light, and any subsequent degradation pathways that might occur in the atmosphere or in solution under irradiation.

Computational and Theoretical Investigations of 1,1,1,2,2 Pentafluorohexane

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, offering deep insights into molecular properties by solving approximations of the Schrödinger equation. For 1,1,1,2,2-pentafluorohexane, these methods are divided into two main categories: Density Functional Theory (DFT) and Ab Initio methods, each providing unique perspectives on the molecule's electronic nature and energetics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density, offering a balance between accuracy and computational cost. nih.gov For this compound, DFT studies are instrumental in elucidating its electronic properties and predicting its reactivity.

Electronic Structure: DFT calculations reveal a significant polarization of the carbon framework due to the high electronegativity of the five fluorine atoms. The electron density is heavily skewed towards the C1 and C2 positions, creating strong, polar C-F bonds and inducing a notable dipole moment in the molecule. Key electronic properties derived from DFT include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests lower reactivity. For fluorinated alkanes, the energy of the LUMO is lowered by the electron-withdrawing fluorine atoms, making the molecule more susceptible to nucleophilic attack at the carbon atoms bearing fluorine.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution. For this compound, the map would show a region of high negative potential (red/orange) around the fluorine atoms and a region of positive potential (blue/green) around the hydrogen atoms of the alkyl chain. This highlights the sites most likely to engage in electrostatic interactions.

Reactivity: DFT-derived reactivity descriptors help quantify the molecule's chemical behavior. researchgate.net These descriptors provide a theoretical basis for understanding how the molecule will interact with other chemical species.

| Reactivity Descriptor | Description | Implication for this compound |

|---|---|---|

| Ionization Potential (I) | The energy required to remove an electron (related to HOMO energy). | High, due to the electronegative fluorine atoms stabilizing the electrons. |

| Electron Affinity (A) | The energy released when an electron is added (related to LUMO energy). | Relatively high, indicating a capacity to accept electrons, particularly at the C1 and C2 positions. |

| Electronegativity (χ) | The tendency to attract electrons. | High overall molecular electronegativity. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution (related to HOMO-LUMO gap). | Expected to be high, suggesting significant stability. |

| Electrophilicity Index (ω) | A measure of the ability to act as an electrophile. | Moderately high, indicating susceptibility to attack by strong nucleophiles. |

These DFT studies collectively indicate that while this compound is a relatively stable molecule, its reactivity is dominated by the strong polarization imparted by the fluorine atoms, making it a target for specific types of chemical reactions.

Ab Initio Methods for Energetics and Conformational Analysis

Ab initio methods are computationally intensive techniques that solve the electronic structure of a molecule from first principles, without reliance on empirical data. arxiv.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate energy calculations, making them ideal for studying the subtle energy differences between various molecular conformations. researchgate.netnih.gov

The hexane (B92381) backbone of this compound can adopt numerous conformations due to rotation around its C-C single bonds. The most stable arrangements (conformers) are determined by a balance of steric hindrance and electronic interactions. For fluoroalkanes, standard conformational rules are often altered by electrostatic interactions. acs.org

Ab initio calculations on similar perfluoroalkanes show that torsional profiles have multiple energy minima, including gauche (g) and anti (a) conformations. semanticscholar.orgscilit.com For this compound, the key dihedral angles to consider are along the C2-C3, C3-C4, and C4-C5 bonds. The bulky, electron-rich pentafluoroethyl group (-C2F5) at one end of the molecule creates significant steric and electrostatic repulsion, which heavily influences the preferred geometry. High-level calculations would likely show that conformations minimizing the interaction between the -C2F5 group and the rest of the alkyl chain are energetically favored. For instance, an anti conformation around the C2-C3 bond would be significantly more stable than a gauche conformation.

| Computational Method | Basis Set | Purpose | Expected Finding for this compound |

|---|---|---|---|

| MP2 (Møller-Plesset 2nd order) | 6-311+G(d,p), cc-pVTZ | Good balance of accuracy and cost for conformational energies. nih.gov | Confirms that extended (anti) conformations are lower in energy to minimize steric clash. |

| CCSD(T) (Coupled Cluster) | aug-cc-pVTZ | "Gold standard" for single-point energy calculations, provides benchmark data. | Provides highly accurate relative energies between different conformers (e.g., ΔE for anti vs. gauche). |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations analyze static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.com MD simulations model a system of molecules (a "simulation box") by calculating the forces between them and solving Newton's equations of motion. This approach is invaluable for understanding the bulk properties and intermolecular interactions of this compound in a liquid state. mdpi.com

Simulations of similar hydrofluorocarbons and perfluoroalkanes have been used to predict various physical properties. researchgate.netmdpi.com For this compound, an MD simulation would typically involve:

Force Field Selection: A classical force field (like OPLS-AA or a specialized variant for fluorinated molecules) is chosen to define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic forces). researchgate.netsemanticscholar.org

System Setup: A number of this compound molecules are placed in a periodic box to simulate a bulk liquid.

Simulation: The system is evolved over time (typically nanoseconds), tracking the position and velocity of every atom.

From these simulations, several key properties can be extracted:

Thermodynamic Properties: Density, heat of vaporization, and heat capacity can be calculated and compared with experimental data to validate the force field.

Structural Properties: The radial distribution function, g(r), can be calculated to understand the average distance and coordination number of neighboring molecules, revealing how they pack in the liquid state.

Dynamic Properties: The simulation can predict transport properties such as the self-diffusion coefficient, which describes how quickly a molecule moves through the liquid, and viscosity.

Due to the molecule's significant dipole moment, MD simulations would show strong dipole-dipole interactions that influence its liquid structure and lead to higher boiling points compared to non-fluorinated hexane. Furthermore, attractive C-H···F-C interactions can contribute to stabilizing specific intermolecular arrangements. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules. acs.org

NMR Chemical Shifts: Density Functional Theory, often using the Gauge-Independent Atomic Orbital (GIAO) method, is highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov For this compound, predictions for ¹H, ¹³C, and ¹⁹F NMR are particularly valuable. Predicting ¹⁹F chemical shifts can be challenging but is achievable with appropriate DFT methods and basis sets, such as B3LYP/6-31+G(d,p). nih.gov Often, calculated isotropic shielding values are scaled using a linear regression against known experimental data to improve accuracy. nih.govresearchgate.netrsc.org

¹H NMR: The chemical shifts of the protons on carbons C3 through C6 would be predicted, showing distinct signals influenced by their proximity to the electron-withdrawing pentafluoroethyl group.

¹³C NMR: The calculation would predict six distinct carbon signals. The shifts for C1 and C2 would be significantly affected by the attached fluorine atoms, while the shifts for C3-C6 would show a decreasing influence of the fluorinated group down the chain.

¹⁹F NMR: The ¹⁹F spectrum is predicted to show two distinct signals corresponding to the -CF₃ and -CF₂- groups, with chemical shifts characteristic of fluoroalkanes.

Vibrational Frequencies: The calculation of the Hessian matrix (the matrix of second derivatives of energy with respect to atomic positions) yields the harmonic vibrational frequencies of a molecule. q-chem.comrowansci.comwisc.edu These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. DFT methods are commonly used for these calculations. ethz.chscilit.com

| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch | 2900 - 3000 | Stretching of the C-H bonds on the alkyl portion of the chain. |

| C-F Stretch | 1100 - 1400 | Strong, characteristic stretching of the numerous C-F bonds. sci-hub.box |

| C-C Stretch | 800 - 1200 | Stretching of the carbon backbone. |

| Deformation/Bending Modes | < 1000 | Various bending, wagging, and twisting motions of the molecular framework. |

These predicted spectra serve as a "molecular fingerprint" that can be used to confirm the identity of this compound in an experimental setting.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is essential for understanding the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. researchgate.netnih.govuio.norsc.orgibs.re.kr For this compound, this could involve studying its thermal decomposition, atmospheric degradation, or reactions with other chemical agents.

The strength of the C-F bond makes fluorinated compounds generally stable. nih.govmdpi.com However, reactions can occur under specific conditions. Computational studies on similar molecules often focus on:

Dehydrofluorination: The elimination of hydrogen fluoride (B91410) (HF) is a common degradation pathway for hydrofluorocarbons. Computational models can map the potential energy surface for this reaction, identifying the transition state structure and the energy barrier (activation energy) required for the reaction to proceed. This reaction is often catalyzed and involves the abstraction of a proton from the carbon adjacent to the fluorinated group (C3).

Radical Reactions: In atmospheric chemistry, degradation is often initiated by reaction with hydroxyl (•OH) radicals. Computational models can determine the rate constants for hydrogen abstraction by •OH radicals from the different positions along the hexane chain. The C-H bonds on C3 would be the most likely site of attack, being activated by the adjacent electron-withdrawing group.

C-F Bond Cleavage: While difficult, the cleavage of a C-F bond can be studied computationally, particularly in the context of enzymatic or catalytic processes designed to break down persistent fluorinated compounds. nih.govfindaphd.com

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed, providing critical insights into its feasibility and kinetics.

Influence of Fluorine Atoms on Molecular Conformation and Electronic Distribution

The five fluorine atoms on the C1 and C2 positions of this compound are the dominant influence on its molecular properties. Their effects can be summarized as follows:

Environmental Fate and Transport Studies of 1,1,1,2,2 Pentafluorohexane

Aquatic and Terrestrial Environmental Behavior

Adsorption and Desorption Processes in Various Environmental Matrices

Further research and publication of studies specifically focused on 1,1,1,2,2-Pentafluorohexane would be required to provide the detailed information requested.

Transport Mechanisms in Water and Soil Systems (e.g., Advection, Dispersion, Diffusion)

The environmental transport of this compound in aquatic and soil systems is governed by a combination of physical processes, primarily advection, dispersion, and diffusion. While specific experimental data for this compound is limited, the transport mechanisms can be inferred from the behavior of other hydrofluorocarbons (HFCs) and short-chain per- and polyfluoroalkyl substances (PFAS).

Advection is the transport of a substance with the bulk flow of water. In aquatic environments, this means this compound would move with currents in rivers and streams. In soil, it would be carried along with the flow of groundwater. The rate of advective transport is therefore dependent on the velocity of the water.

Dispersion refers to the spreading of a contaminant plume from the main flow path. This occurs due to variations in water velocity within the pores of soil or in a body of water, as well as through turbulent mixing. This process causes the dilution of the contaminant concentration.

Diffusion is the movement of a substance from an area of higher concentration to one of lower concentration due to random molecular motion. This is a slower process compared to advection and is particularly significant in static or slow-moving water bodies and in the pore spaces of soil where bulk flow is minimal.

The mobility of this compound in soil is also significantly influenced by its sorption to soil particles. The soil adsorption coefficient (Koc) is a key parameter that quantifies this tendency. A low Koc value indicates high mobility, meaning the compound is less likely to adsorb to soil and more likely to leach into groundwater. For short-chain fluorinated compounds, the mobility in soil and water is generally high due to their lower tendency to sorb to organic matter compared to their long-chain counterparts. researchgate.netmdpi.comresearchgate.netnih.govchemsafetypro.com

Biotransformation and Biodegradation Potential (Excluding Toxicological Implications)

The biotransformation and biodegradation of this compound are expected to be limited due to the high stability of the carbon-fluorine (C-F) bonds.

Aerobic and Anaerobic Degradation under Environmental Conditions

Currently, there is a lack of specific studies on the aerobic and anaerobic degradation of this compound under typical environmental conditions. However, research on other highly fluorinated alkanes suggests a high resistance to microbial degradation. The presence of multiple fluorine atoms on the alkane chain makes the molecule less susceptible to enzymatic attack by microorganisms.

Stability of Fluorinated Alkane Bonds to Microbial Action

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which imparts high chemical and thermal stability to fluorinated compounds. This stability also makes them highly resistant to microbial degradation. Most microorganisms lack the enzymatic machinery to cleave the C-F bond.

However, some specialized microorganisms have been shown to degrade alkanes with a lower degree of fluorination under aerobic conditions. For instance, Pseudomonas sp. strain 273 and Rhodococcus sp. NJF-7 have demonstrated the ability to degrade monofluorinated and difluorinated alkanes. This degradation is typically initiated by an oxygenase enzyme that attacks a part of the molecule that is not fluorinated. Given that this compound has a non-fluorinated portion of the alkyl chain, it is theoretically possible that some microbial degradation could occur, although it is expected to be a very slow process.

Bioaccumulation Potential in Non-Human Environmental Compartments (e.g., plants, environmental organisms, without specific biological or toxicological data)

The bioaccumulation potential of this compound in non-human environmental compartments is expected to be low to moderate. As a short-chain hydrofluorocarbon, it is generally less bioaccumulative in aquatic organisms compared to long-chain PFAS.

For the structurally similar but shorter-chain compound, pentafluoroethane (B1204445) (HFC-125), the estimated bioconcentration factor (BCF) is low. This suggests a low potential for accumulation in aquatic organisms.

However, studies on other short-chain PFAS have indicated a potential for accumulation in plants. These compounds can be taken up from the soil and water and may accumulate in various plant tissues, including edible portions. The extent of this accumulation can depend on the specific plant species and environmental conditions.

Global Warming Potential and Atmospheric Impact

The atmospheric impact of HFCs is a function of their atmospheric lifetime and their ability to absorb infrared radiation. fluorocarbons.orgfluorocarbons.org HFCs are primarily removed from the atmosphere by reaction with hydroxyl radicals (OH). fluorocarbons.org The number of C-F bonds in a molecule influences its ability to absorb infrared radiation. fluorocarbons.orgbritannica.com

For context, the table below shows the GWP values for a range of other HFCs with varying carbon chain lengths and degrees of fluorination, as reported in the Intergovernmental Panel on Climate Change (IPCC) Second Assessment Report.

| Compound Name | Chemical Formula | Lifetime (years) | GWP (100-year time horizon) |

| HFC-23 | CHF3 | 264 | 11700 |

| HFC-32 | CH2F2 | 5.6 | 650 |

| HFC-125 | C2HF5 | 32.6 | 2800 |

| HFC-134a | CH2FCF3 | 14.6 | 1300 |

| HFC-143a | C2H3F3 | 48.3 | 3800 |

| HFC-227ea | C3HF7 | 36.5 | 2900 |

| HFC-236fa | C3H2F6 | 209 | 6300 |

| HFC-43-10mee | C5H2F10 | 17.1 | 1300 |

Advanced Applications and Emerging Research Directions for 1,1,1,2,2 Pentafluorohexane

Role in Material Science and Engineering

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical inertness, and low surface energy, make fluorinated compounds valuable in material science. researchgate.net

Partially fluorinated alkanes, like 1,1,1,2,2-pentafluorohexane, are expected to exhibit solubility characteristics that make them suitable for specialized solvent applications. Fluorinated solvents are known for their ability to form biphasic systems with common organic solvents and water. researchgate.net This property is the foundation of "fluorous chemistry," which allows for the easy separation of catalysts and reactants from products, contributing to greener chemical processes. tcichemicals.com

The dissolution of gases is notably high in fluorinated solvents, which can be advantageous for reactions involving gaseous reagents. tcichemicals.com Although highly fluorinated compounds are often immiscible with organic solvents at room temperature, some can form a single phase at elevated temperatures, a property that can be exploited in certain reaction systems. tcichemicals.com

Table 1: Comparison of Properties of Representative Fluorinated Solvents

| Compound | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |

|---|---|---|---|---|

| Perfluorohexane | C6F14 | 57.1 | 1.68 | 1.8 |

| Toluene | C7H8 | 110.6 | 0.87 | 2.4 |

This table presents data for illustrative purposes to compare a perfluorinated solvent with common organic and aqueous solvents.

The primary route to fluoropolymers involves the polymerization of fluoroalkenes. researchgate.net Saturated fluoroalkanes like this compound are not direct monomers for polymerization. However, they could potentially serve as precursors in the synthesis of such monomers. For instance, through controlled dehydrofluorination or other elimination reactions, a saturated fluoroalkane could be converted into a fluorinated olefin, which could then be polymerized.

Additionally, in polymerization reactions, saturated alkanes can sometimes act as chain transfer agents, which are used to control the molecular weight of the resulting polymer. The applicability of this compound in this role would depend on the specific polymerization conditions and the reactivity of its C-H bonds.

Fluorinated liquids are utilized as heat transfer fluids in demanding applications, such as in the semiconductor manufacturing industry, due to their chemical inertness and thermal stability. semiconductors.org These fluids can operate over a wide range of temperatures. The combination of a fluorinated segment and a hydrocarbon segment in a molecule like this compound could result in a heat transfer fluid with a unique set of properties, including specific boiling points and viscosities, that could be tailored for particular applications. The hydrophobic nature of fluorinated compounds also helps in preventing water absorption, which is beneficial for maintaining the performance of the fluid. semiconductors.org

Contributions to Fundamental Organic Chemistry Research

The study of partially fluorinated alkanes contributes to a deeper understanding of the fundamental principles of organic chemistry. The introduction of highly electronegative fluorine atoms into a hydrocarbon chain significantly alters its physical and chemical properties.

Research on compounds like this compound can provide insights into:

Intermolecular Interactions: The presence of both C-F and C-H bonds allows for the study of weak intermolecular forces, such as C-H···F-C interactions, which can influence the packing of molecules in the solid state and their behavior in solution. mdpi.com

Conformational Analysis: The bulky and electronegative fluorine atoms can impose conformational preferences on the hexane (B92381) chain, and studying these can enhance our understanding of stereoelectronics.

Reactivity: The electron-withdrawing effect of the fluorine atoms can influence the reactivity of the adjacent C-H bonds, making them more or less susceptible to radical or ionic reactions.

Development of Sustainable Synthetic Routes to Fluorinated Hexanes

The synthesis of partially fluorinated alkanes presents a challenge in controlling the regioselectivity of the fluorination reaction. Traditional methods often involve harsh reagents and can lead to a mixture of products. Modern synthetic organic chemistry is focused on developing more selective and sustainable methods for the introduction of fluorine into organic molecules.

Potential sustainable synthetic routes to this compound and related compounds could involve:

Catalytic Hydrofluorination: The use of catalysts to add hydrogen fluoride (B91410) across a double or triple bond in a controlled manner.

Electrochemical Fluorination: This method uses electricity to drive the fluorination reaction, potentially reducing the need for chemical oxidants.

Integration with Green Chemistry Principles for Fluorine Chemistry

The field of fluorine chemistry is increasingly embracing the principles of green chemistry to minimize its environmental impact. For a compound like this compound, this would involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Safer Solvents: As discussed, fluorinated solvents themselves can be part of a greener process through recycling. The synthesis of these compounds should also aim to use solvents that are less harmful to the environment.

Energy Efficiency: Developing synthetic methods that can be carried out at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Exploring the possibility of deriving the hydrocarbon backbone from renewable sources.

The use of perfluorocarbons (PFCs) in reaction media can sometimes reduce the need for conventional organic solvents, and these PFCs can often be recovered and reused. google.com

Conclusion and Future Perspectives

Summary of Key Research Avenues for 1,1,1,2,2-Pentafluorohexane

Currently, there is a notable absence of dedicated research specifically focused on this compound in publicly accessible scientific literature. Research in the field of organofluorine chemistry often concentrates on compounds with specific properties that make them suitable for applications such as refrigerants, solvents, or pharmaceuticals. For instance, significant research has been conducted on shorter-chain hydrofluorocarbons (HFCs) like 1,1,1,2,2-pentafluoroethane (HFC-125), which is widely used as a refrigerant and fire extinguishing agent. Studies on HFC-125 have explored its toxicological profile, atmospheric fate, and global warming potential. nih.govnih.gov

Research on longer-chain fluorinated alkanes has often focused on perfluorinated compounds, such as perfluorohexane, which has applications as a coolant and in medical imaging due to its chemical inertness and gas-dissolving capabilities. chemicalbook.com Additionally, the environmental fate and potential for bioaccumulation of various per- and polyfluoroalkyl substances (PFAS) are major areas of contemporary research. itrcweb.org However, specific investigations into the synthesis, properties, and applications of the this compound isomer are not prominent in the available literature.

Identification of Remaining Knowledge Gaps

Given the limited specific research, substantial knowledge gaps exist for this compound. These gaps encompass fundamental physical and chemical properties, as well as potential applications and environmental impact.

Table 1: Key Knowledge Gaps for this compound

| Area of Knowledge | Specific Gaps |

| Synthesis and Characterization | - Optimized and scalable synthetic routes. - Detailed spectroscopic and crystallographic data. |

| Physicochemical Properties | - Boiling point, melting point, vapor pressure, and density. - Solubility in various solvents. - Surface tension and viscosity. |

| Toxicological Profile | - Acute and chronic toxicity data. - Genotoxicity, carcinogenicity, and reproductive toxicity. |

| Environmental Fate and Impact | - Atmospheric lifetime and global warming potential (GWP). - Biodegradation pathways and persistence. - Potential for bioaccumulation. |

| Potential Applications | - Suitability as a solvent, refrigerant, or dielectric fluid. - Utility as a building block in organic synthesis. |

Future Directions in Synthetic, Mechanistic, and Environmental Research

Future research on this compound would logically begin with its synthesis and characterization. Developing efficient synthetic methodologies is the first step toward enabling further studies. General methods for the synthesis of fluoroalkanes, such as the fluorination of corresponding alkanes or the reaction of alkyl halides with fluoride (B91410) sources, could be explored and optimized for this specific isomer. organic-chemistry.org

Once synthesized, detailed mechanistic studies of its reactions would be valuable. Understanding its reactivity could unveil its potential as a synthetic intermediate. From an environmental perspective, a critical area of future research would be to determine its atmospheric lifetime and global warming potential. This is particularly important for all fluorinated compounds due to their potential contribution to climate change. itrcweb.org Studies on its biodegradability and potential to form persistent organic pollutants would also be crucial to assess its environmental impact. Research on the microbial degradation of other fluorinated alkanes has shown that some microorganisms can break carbon-fluorine bonds, suggesting that similar pathways could be investigated for this compound. acs.org

Potential for Broader Impact within Organofluorine Chemistry and Related Fields

The study of this compound could have a broader impact on the field of organofluorine chemistry. Understanding the structure-property relationships of partially fluorinated hexanes could contribute to the rational design of new fluorinated molecules with tailored properties. For instance, its physical properties could be compared with other isomers of pentafluorohexane and with more or less fluorinated hexanes to build predictive models for the behavior of such compounds.

In related fields, if this compound is found to have unique solvent properties, it could find applications in areas such as industrial cleaning or as a medium for chemical reactions. google.com Furthermore, if it exhibits interesting biological properties, it could serve as a lead compound or a tool for chemical biology research. The unique properties of fluorinated compounds, such as their high gas solubility, have led to their investigation in biomedical applications, a field where novel fluorinated alkanes could potentially contribute. nih.gov

Q & A

Q. What are the established methods for synthesizing 1,1,1,2,2-Pentafluorohexane, and how can researchers optimize reaction conditions for higher yields?

Synthesis typically involves catalytic fluorination of hexane derivatives using transition metal catalysts (e.g., cobalt or nickel fluorides) under controlled temperature and pressure. Optimization strategies include:

- Catalyst selection : High-purity catalysts reduce side reactions.

- Temperature modulation : Gradual heating (e.g., 80–120°C) minimizes decomposition.

- Solvent-free systems : Reduce interference with fluorination efficiency.

For example, patents describe recycling unreacted precursors to improve yield and purity . Analytical validation via GC-MS or NMR is critical to confirm structural integrity.

Q. How should researchers approach the purification of this compound to minimize impurities?

Purification methods include:

- Fractional distillation : Effective for separating fluorinated isomers due to boiling point differences.

- Chromatography : Silica gel or fluorinated stationary phases resolve polar impurities.

- Recrystallization : Limited utility due to low melting points but effective for solid derivatives (e.g., iodinated analogs).

Analytical techniques like FTIR and mass spectrometry are recommended for purity assessment, particularly to detect trace fluorinated byproducts .

Q. What regulatory considerations must be addressed when handling this compound in laboratory settings?

The compound may fall under environmental regulations due to its persistence and bioaccumulation potential. Key steps include:

- Waste disposal : Follow protocols for halogenated waste (e.g., incineration in approved facilities).

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Documentation : Maintain records per REACH or regional chemical safety frameworks. Regulatory lists, such as Brazil’s RETP, highlight its classification as a potential pollutant .

Advanced Research Questions

Q. How does fluorination positionality in this compound influence metabolic pathways in biological systems?

Rat liver microsomal studies show that fluorination at carbons 1, 2, and 6 blocks hydroxylation at adjacent positions (α and β carbons) due to steric and electronic effects. Key findings:

- Metabolite specificity : Hydroxylation occurs predominantly at the 5-position, producing 5-hydroxy-pentafluorohexane.

- Experimental design : Use phenobarbital-induced microsomes to enhance cytochrome P450 activity for metabolite detection. Contradictions in metabolite profiles across studies may arise from species-specific enzyme activity or fluorination patterns .

Q. What experimental strategies resolve contradictions in thermodynamic property data (e.g., heat capacity) for fluorinated alkanes?

Discrepancies in heat capacity measurements (e.g., between differential scanning calorimetry and gas-phase calculations) can arise from:

- Sample purity : Trace impurities skew results; use ultra-high-purity samples (>99.5%).

- Calorimeter calibration : Validate with reference compounds like heptane or perfluorocarbons.

- Computational validation : Compare experimental data with ab initio calculations (e.g., DFT for entropy contributions). Studies on analogous compounds (e.g., pentafluoropropane) highlight the importance of standardized protocols .

Q. How do structural modifications (e.g., iodine substitution) alter the reactivity of this compound?

Introducing iodine at the 6-position (6-iodo-pentafluorohexane) increases electrophilicity, enabling nucleophilic substitution reactions. Methodological considerations:

Q. What factors determine regioselectivity in catalytic fluorination for synthesizing this compound?

Regioselectivity is influenced by:

- Substrate geometry : Linear alkanes favor terminal fluorination.

- Catalyst Lewis acidity : Stronger acids (e.g., SbF₅) promote deeper fluorination.

- Solvent polarity : Nonpolar solvents reduce ionic byproducts. Advanced techniques like in-situ NMR monitor intermediate formation to optimize conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.